N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
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Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with two methoxy groups at the 2 and 5 positions .
Preparation Methods
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclopropylamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine can be compared to other similar compounds, such as:
N-[(2,5-dimethoxyphenyl)methyl]cyclopropylamine: Similar in structure but with different substituents on the cyclopropane ring.
2,5-Dimethoxybenzylamine: Lacks the cyclopropane ring, leading to different chemical and biological properties.
Cyclopropylamine: Does not have the benzylamine moiety, resulting in distinct reactivity and applications.
This compound stands out due to its unique combination of a cyclopropane ring and a dimethoxy-substituted benzylamine moiety, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSAODVABXUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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